2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide
CAS No.: 2034534-38-6
Cat. No.: VC4238489
Molecular Formula: C28H27F3N4O4
Molecular Weight: 540.543
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034534-38-6 |
|---|---|
| Molecular Formula | C28H27F3N4O4 |
| Molecular Weight | 540.543 |
| IUPAC Name | 2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide |
| Standard InChI | InChI=1S/C28H27F3N4O4/c29-28(30,31)39-23-10-2-1-5-20(23)17-32-24(36)18-34-13-11-33(12-14-34)15-16-35-26(37)21-8-3-6-19-7-4-9-22(25(19)21)27(35)38/h1-10H,11-18H2,(H,32,36) |
| Standard InChI Key | MXHBVJDOZFZHKB-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCC5=CC=CC=C5OC(F)(F)F |
Introduction
The compound 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide is a complex organic molecule that incorporates several functional groups, including a benzo[de]isoquinoline core, a piperazine ring, and a trifluoromethoxybenzyl moiety. This compound is likely designed for specific biological or chemical applications, given its structural complexity.
Synonyms and Identifiers
-
Synonyms: No specific synonyms are listed for this compound in the available literature.
-
Identifiers: No PubChem CID or CAS number is provided for this specific compound.
Potential Applications
Given its structural complexity and the presence of functional groups known for biological activity, this compound may be explored for applications in medicinal chemistry, such as drug discovery or as a probe in biological studies. The trifluoromethoxy group often enhances lipophilicity and stability, while the piperazine ring can interact with various biological targets.
Components and Their Functions
| Component | Function/Role |
|---|---|
| Benzo[de]isoquinoline Core | Structural backbone, potential biological activity |
| Ethyl Linker | Connects core to piperazine, adds flexibility |
| Piperazine Ring | Interacts with biological targets, enhances solubility |
| Trifluoromethoxybenzyl Group | Enhances lipophilicity, stability, and potential bioactivity |
| Acetamide Linkage | Connects piperazine to trifluoromethoxybenzyl group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume